molecular formula C16H16ClNO4 B15342028 Diethyl 8-chloro-6-methylquinoline-2,3-dicarboxylate

Diethyl 8-chloro-6-methylquinoline-2,3-dicarboxylate

Cat. No.: B15342028
M. Wt: 321.75 g/mol
InChI Key: QXYAJWCMGGEEMP-UHFFFAOYSA-N
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Description

Diethyl 8-chloro-6-methylquinoline-2,3-dicarboxylate is a halogenated quinoline derivative characterized by a chlorine atom at the 8-position and a methyl group at the 6-position of the quinoline core, along with two ester groups at positions 2 and 3. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C16H16ClNO4

Molecular Weight

321.75 g/mol

IUPAC Name

diethyl 8-chloro-6-methylquinoline-2,3-dicarboxylate

InChI

InChI=1S/C16H16ClNO4/c1-4-21-15(19)11-8-10-6-9(3)7-12(17)13(10)18-14(11)16(20)22-5-2/h6-8H,4-5H2,1-3H3

InChI Key

QXYAJWCMGGEEMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=C(C=C2Cl)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 8-chloro-6-methylquinoline-2,3-dicarboxylate typically involves the reaction of 8-chloro-6-methylquinoline-2,3-dicarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 8-chloro-6-methylquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl 8-chloro-6-methylquinoline-2,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential anticancer activity and as a scaffold for drug development.

    Industry: Used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of diethyl 8-chloro-6-methylquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Structural Features Biological Activity Key Findings References
This compound 8-Cl, 6-Me Chlorine (electron-withdrawing), methyl (hydrophobic) Under investigation Target compound; expected enhanced bioactivity due to Cl and Me synergy -
Diethyl 6-chloro-8-methylquinoline-2,3-dicarboxylate 6-Cl, 8-Me Positional isomer (Cl at 6 vs. 8) Antimicrobial Altered activity profile due to Cl position
Diethyl 5-chloro-8-methylquinoline-2,3-dicarboxylate 5-Cl, 8-Me Chlorine at position 5 Not reported Reactivity differs due to steric and electronic effects
Diethyl 8-fluoroquinoline-2,3-dicarboxylate 8-F Fluorine (high electronegativity) Antimicrobial (IC50: 10 µM), Anticancer (IC50: 15–20 µM) Enhanced enzyme inhibition via F interactions
Diethyl 8-bromo-6-methylquinoline-2,3-dicarboxylate 8-Br, 6-Me Bromine (larger halogen) Not reported Increased lipophilicity may improve membrane permeability
Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate 6-Cl, 8-Cl Dual chlorine substitution Antimicrobial, Anticancer Higher potency due to dual electron-withdrawing groups
Diethyl 6-bromoquinoline-2,3-dicarboxylate 6-Br Bromine at position 6 Antimicrobial, Anticancer Distinct activity profile vs. 8-Cl analogs; hazardous (H318)

Key Observations:

Halogen Effects: Chlorine vs. Chlorine’s electronegativity favors stronger interactions with biological targets (e.g., enzymes) . Fluorine: The 8-fluoro analog exhibits notable antimicrobial and anticancer activity, attributed to fluorine’s electronegativity and small size, which optimize target binding .

Positional Isomerism: Moving chlorine from position 8 to 6 (as in diethyl 6-chloro-8-methylquinoline-2,3-dicarboxylate) alters steric interactions and electronic distribution, leading to divergent biological outcomes .

Dual Substitution: The dichloro derivative (6,8-dichloro) demonstrates enhanced antimicrobial and anticancer activity compared to mono-halogenated analogs, likely due to synergistic electronic effects .

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted) Solubility
This compound Not reported 337.76 ~3.2 Low in water
Diethyl 8-fluoroquinoline-2,3-dicarboxylate Not reported 307.28 ~2.8 Moderate in DMSO
Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate Not reported 342.17 ~3.5 Low in water

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